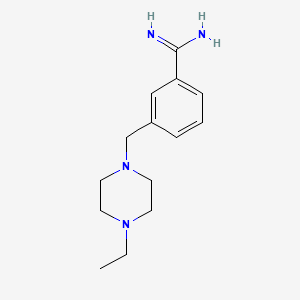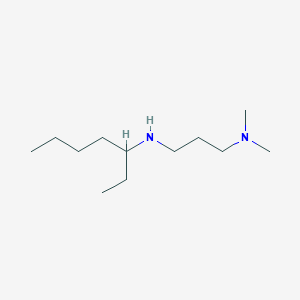
N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine is an organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound features a heptan-3-yl group attached to a propane-1,3-diamine backbone, with two methyl groups on the nitrogen atom at the third position. Its distinct molecular configuration lends itself to a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with a heptan-3-yl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, facilitating nucleophilic substitution. The reaction mixture is usually refluxed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or recrystallization, depending on the desired purity and application.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amine oxides, nitro compounds
Reduction: Secondary amines, primary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(Heptan-3-yl)-N3,N3-dimethylpropane-1,3-diamine: shares similarities with other alkylated diamines such as:
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity. Its heptan-3-yl group provides hydrophobic characteristics, while the dimethylpropane-1,3-diamine backbone offers multiple sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H28N2 |
|---|---|
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N-heptan-3-yl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-12(6-2)13-10-8-11-14(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
ATCOZSIQWDQLFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


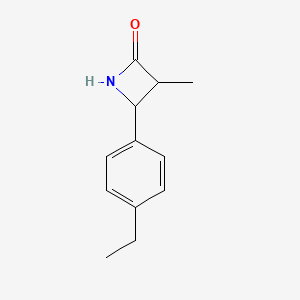
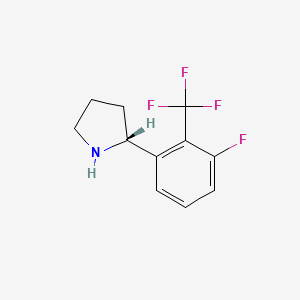
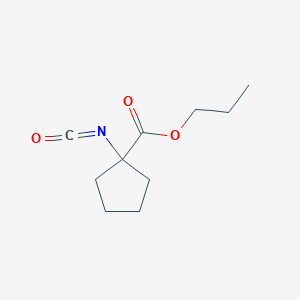

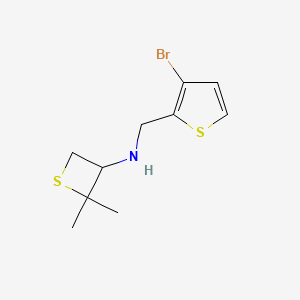

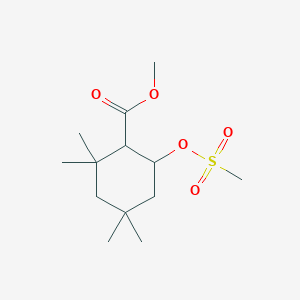
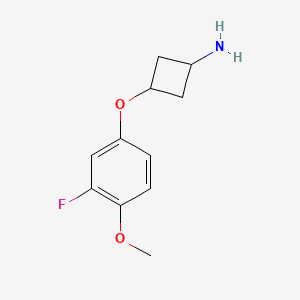
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)

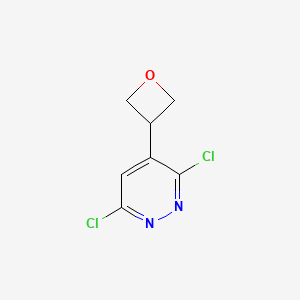
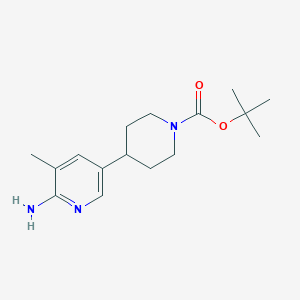
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
